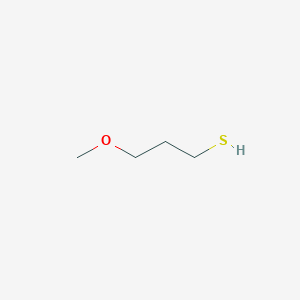

3-Methoxypropane-1-thiol

Description

Properties

IUPAC Name |

3-methoxypropane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-5-3-2-4-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBKXISIZSZEQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617228 | |

| Record name | 3-Methoxypropane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67275-37-0 | |

| Record name | 3-Methoxypropane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxypropane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with sodium methoxide in methanol. This reaction proceeds via a nucleophilic substitution mechanism, where the methoxide ion displaces the chlorine atom, forming 3-methoxypropane-1-thiol .

Industrial Production Methods: Industrial production of 3-methoxypropane-1-thiol typically involves the same nucleophilic substitution reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypropane-1-thiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides. For example, 3-methoxypropane-1-thiol can be oxidized to form 3,3’-dimethoxypropane-1,1’-disulfide.

Reduction: Thiols can be reduced to form the corresponding hydrocarbons.

Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and thiourea are commonly used.

Major Products Formed:

Oxidation: 3,3’-dimethoxypropane-1,1’-disulfide

Reduction: Propane

Substitution: Various substituted thiols depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

3-Methoxypropane-1-thiol serves as a versatile building block in organic synthesis. Its thiol group allows for various reactions, including:

- Thiol-Ene Reactions : This compound can participate in thiol-ene reactions, which are valuable for creating complex molecules through radical mechanisms. These reactions are often utilized in the synthesis of polymers and other materials .

- Sulfide Formation : The thiol group can react with alkyl halides to form sulfides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biological Research

In biological contexts, 3-Methoxypropane-1-thiol has shown potential applications:

Material Science

The compound is also explored within material science:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability. Its ability to form cross-links via thiol groups makes it suitable for creating advanced materials with tailored characteristics .

- Coatings and Adhesives : Due to its reactivity, 3-Methoxypropane-1-thiol is used in formulating coatings and adhesives that require strong bonding properties and resistance to environmental factors.

Case Study 1: Thiol-Ene Polymerization

A study demonstrated the use of 3-Methoxypropane-1-thiol in thiol-ene polymerization processes to create transparent polyimides. The resulting materials exhibited low-temperature curability and high transparency, making them suitable for photolithography applications .

Case Study 2: Detection of Reactive Sulfur Species

Research involving phosphine-based probes highlighted the role of thiols, including 3-Methoxypropane-1-thiol, in detecting reactive sulfur species within biological samples. This study emphasized the importance of these compounds in understanding nitric oxide signaling pathways and their implications in various diseases .

Mechanism of Action

The mechanism of action of 3-methoxypropane-1-thiol involves its nucleophilic properties. The sulfhydryl group (-SH) is highly reactive and can form bonds with various electrophiles. This reactivity is utilized in many chemical reactions, including the formation of disulfide bonds, which are important in protein structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-methoxypropane-1-thiol with structurally related compounds, emphasizing synthesis, functional groups, and applications.

Table 1: Key Properties of 3-Methoxypropane-1-thiol and Analogues

Structural and Functional Group Analysis

3-(Methoxyamino)propane-1-thiol (Compound 8, ): Differs by replacing the methoxy group with a methoxyamino (-NH-OCH₃) group. Synthesized via reductive amination of 3-mercaptopropanal O-methyl oxime using NaCNBH₃, yielding 87% . The amino group enhances nucleophilicity, making it suitable for conjugation in glycoconjugate synthesis.

- Substitutes the thiol with a chloro group.

- Synthesized via a three-step process: acrylonitrile addition, diazotization, and halogenation (68% yield) .

- The chloro group offers electrophilic reactivity, useful in alkylation reactions.

- Lacks the thiol group, featuring only a methoxy ether.

- Simpler structure with applications as a solvent or reaction medium due to its low polarity .

Biological Activity

3-Methoxypropane-1-thiol, also known as (2S)-2-methoxypropane-1-thiol, is an organosulfur compound characterized by a thiol group (-SH) and a methoxy group (-OCH3) attached to a propane backbone. This unique structure imparts significant biological activity, making it a compound of interest in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry.

The molecular formula for 3-methoxypropane-1-thiol is CHOS. The presence of the thiol group allows it to participate in redox reactions and form covalent bonds with electrophilic centers in proteins, which can alter their function and influence various biochemical pathways. The methoxy group further enhances its reactivity by providing steric and electronic effects that can influence interactions with biological targets.

Key Mechanisms:

- Covalent Bond Formation: The thiol group can react with reactive oxygen species (ROS) or other electrophiles, leading to modifications in protein structure and function.

- Redox Signaling: It plays a role in redox signaling pathways, which are crucial for cellular responses to oxidative stress and inflammation .

Biological Activities

Research indicates that 3-methoxypropane-1-thiol exhibits several noteworthy biological activities:

- Antioxidant Properties: The compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property suggests potential therapeutic applications in diseases where oxidative damage is a concern.

- Antimicrobial Activity: Preliminary studies suggest that 3-methoxypropane-1-thiol may possess antimicrobial properties, potentially making it useful in developing new antimicrobial agents .

- Enzyme Interaction: It may act as a ligand in enzyme-catalyzed reactions, influencing metabolic pathways and cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activity of 3-methoxypropane-1-thiol:

- Antioxidant Activity Study:

- Enzyme Inhibition:

- Antimicrobial Efficacy:

Data Table: Summary of Biological Activities

Q & A

Q. What safety protocols are critical when handling 3-Methoxypropane-1-thiol?

- Methodological Answer :

- Use fume hoods and nitrile gloves to prevent dermal exposure.

- Emergency procedures: Flush eyes with water for 15 minutes; consult a physician if inhaled .

- Document hazards using GHS-compliant labels, even if classification data are limited .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.